molecular formula C17H26N2O4S B13898473 1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2-methoxyethanone

1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2-methoxyethanone

Cat. No.: B13898473
M. Wt: 354.5 g/mol
InChI Key: KEWHUOHHRFZISO-UHFFFAOYSA-N
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Description

1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2-methoxyethanone is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a piperazine ring, a tert-butylphenyl group, and a methoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2-methoxyethanone typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the tert-butylphenyl group and the methoxyethanone moiety. Common synthetic routes include:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines under controlled conditions.

    Introduction of Tert-Butylphenyl Group: This step involves the sulfonylation of the piperazine ring with tert-butylphenyl sulfonyl chloride in the presence of a base such as triethylamine.

    Addition of Methoxyethanone Moiety: The final step involves the reaction of the intermediate compound with methoxyethanone under suitable conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2-methoxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2-methoxyethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2-methoxyethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine
  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Comparison

Compared to similar compounds, 1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2-methoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H26N2O4S

Molecular Weight

354.5 g/mol

IUPAC Name

1-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-2-methoxyethanone

InChI

InChI=1S/C17H26N2O4S/c1-17(2,3)14-5-7-15(8-6-14)24(21,22)19-11-9-18(10-12-19)16(20)13-23-4/h5-8H,9-13H2,1-4H3

InChI Key

KEWHUOHHRFZISO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC

Origin of Product

United States

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